molecular formula C7H16ClNO2 B580264 Acetylcholine-1,1,2,2-D4 chloride CAS No. 344298-94-8

Acetylcholine-1,1,2,2-D4 chloride

Cat. No. B580264
CAS RN: 344298-94-8
M. Wt: 185.684
InChI Key: JUGOREOARAHOCO-NXMSQKFDSA-M
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Description

Acetylcholine-1,1,2,2-D4 Chloride is a stable cholinergic agonist with muscarinic and nicotinic actions . It is available as white or off-white hygroscopic crystals, or as a crystalline powder .


Synthesis Analysis

The synthesis of Acetylcholine-1,1,2,2-D4 Chloride involves the combination of two constituents, choline, and an acetyl group, the latter derived from the coenzyme acetyl-CoA . Choline is naturally present in foods such as egg yolks, liver, seeds of various vegetables, and legumes. Choline is also produced by the liver natively .


Molecular Structure Analysis

The molecular formula of Acetylcholine-1,1,2,2-D4 Chloride is C7H16ClNO2 . The molecular weight is 185.68 g/mol .


Chemical Reactions Analysis

When the muscarinic receptor is bound by acetylcholine, it will change its conformation, causing the α subunit to release the natively bound guanosine diphosphate molecule (GDP) and trade it for guanosine triphosphate (GTP) .


Physical And Chemical Properties Analysis

Acetylcholine-1,1,2,2-D4 Chloride is hygroscopic in nature and is highly soluble in water, alcohol, propylene glycol, and chloroform .

Mechanism of Action

Acetylcholine-1,1,2,2-D4 Chloride mimics the parasympathomimetic effect of the endogenous compound acetylcholine . It acts as a neurotransmitter that allows neurons to communicate with one another and other specialized cells such as myocytes and cells found in glandular tissues .

Future Directions

Research on the physiological and pathological roles and the tracking of the concentration changes of Acetylcholine-1,1,2,2-D4 Chloride in vivo are significant to the prevention and treatment of many kinds of nervous system diseases, such as Alzheimer’s disease, Parkinson’s disease, Myasthenia gravis and so on . The latest research and related applications of the optical and electrochemical biosensors are described, and the future development directions and challenges are prospected .

properties

IUPAC Name

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGOREOARAHOCO-NXMSQKFDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylcholine-1,1,2,2-D4 chloride

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